Divinyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

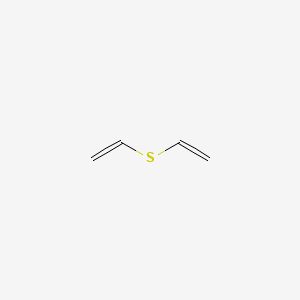

Divinyl sulfide, also known as (CH2=ch)2S or divinyl thioether, belongs to the class of organic compounds known as thioenol ethers. Thioenol ethers are compounds containing the enol ether functional group, with the formula R3SCR2=CR1. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in onion-family vegetables. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Applications in Polymer Chemistry

1. Polymer Synthesis

Divinyl sulfide serves as a highly reactive monomer in the preparation of various polymeric materials. It can undergo radical polymerization to form polysulfides, which are utilized in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.

Case Study: Synthesis of Polysulfides

- A study demonstrated the synthesis of polysulfides from this compound using radical initiators under controlled conditions. The resulting polymers exhibited enhanced elasticity and thermal stability compared to conventional polymers .

2. Cross-Linking Agent

In addition to being a monomer, this compound is used as a cross-linking agent in the production of thermosetting resins. The presence of multiple reactive sites allows for the formation of three-dimensional networks that improve the material's strength and durability.

Data Table: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Tensile Strength | 30 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200°C |

| Chemical Resistance | Excellent |

Applications in Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that this compound derivatives exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Study: Anticancer Mechanism

- A study involving HepG2 liver cancer cells revealed that this compound promotes cell death via pyroptosis, a form of programmed cell death associated with inflammation . This finding opens avenues for developing new therapeutic agents targeting cancer.

Applications in Materials Science

1. Catalysis

This compound is also explored for its catalytic properties in various chemical reactions. Its ability to stabilize reactive intermediates makes it suitable for use in organic synthesis.

Data Table: Catalytic Reactions Involving this compound

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Sodium Borohydride | 85 |

| Radical Polymerization | AIBN (Azobisisobutyronitrile) | 90 |

Chemical Reactions Analysis

Formation from Hydrogen Sulfide and Acetylene

Divinyl sulfide forms via the reaction of hydrogen sulfide with acetylene under controlled conditions :

H2S+2HC CH→(CH2=CH)2S

This method is industrially relevant but requires careful handling due to acetylene's instability.

Dehydrohalogenation of Bis(2-Chloroethyl) Sulfide

A classical synthesis involves treating bis(2-chloroethyl) sulfide with sodium ethoxide :

(ClCH2CH2)2S+2NaOEt→(CH2=CH)2S+2NaCl+2EtOH

This reaction proceeds via β-elimination, yielding this compound in high purity.

Elimination Reactions

This compound participates in elimination pathways, particularly in decontamination contexts:

Reaction with Decontaminating Agent DS2

In the presence of DS2 (a mixture of diethylenetriamine, ethylene glycol monomethyl ether, and sodium hydroxide), mustard gas (HD, bis(2-chloroethyl) sulfide) undergoes rapid elimination to form this compound :

(ClCH2CH2)2SDS2(CH2=CH)2S+2HCl

Kinetics :

-

First elimination (to 2-chloroethyl vinyl sulfide): Too fast to measure.

Nucleophilic Substitution

This compound acts as a precursor in nucleophilic substitutions for synthesizing polyfunctional derivatives:

Reactions with Sodium Vinylchalcogenates

This compound reacts with sodium vinylchalcogenates (NaS–CH=CH₂, NaSe–CH=CH₂) to introduce vinylchalcogeno groups into substrates like halogenated aromatics and heterocycles :

R X+NaS CH CH2→R S CH CH2+NaX

Applications :

-

Synthesis of perfluorinated vinyl sulfides.

-

Preparation of heterocycles (e.g., thiophenes, selenophenes) .

Cyclization Reactions

Under acidic or basic conditions, this compound undergoes cyclization to form thiacycloalkanes. For example:

(CH2=CH)2SH+Thiacyclopropane derivatives

Key Products :

Reactivity with Electrophiles

The electron-rich sulfur atom facilitates electrophilic attacks:

Oxidation to Divinyl Sulfoxide

This compound oxidizes to divinyl sulfoxide (DVSO) using hydrogen peroxide or peracids :

(CH2=CH)2S+H2O2→(CH2=CH)2SO+H2O

Structural Data :

| Parameter | This compound | Divinyl Sulfoxide |

|---|---|---|

| S–C bond length | 1.758 Å | 1.785 Å |

| C–S–C angle | 101.8° | 99.2° |

Polymerization

This compound undergoes cationic polymerization to form polythioethers, which are used in adhesives and coatings .

Properties

CAS No. |

627-51-0 |

|---|---|

Molecular Formula |

C4H6S |

Molecular Weight |

86.16 g/mol |

IUPAC Name |

ethenylsulfanylethene |

InChI |

InChI=1S/C4H6S/c1-3-5-4-2/h3-4H,1-2H2 |

InChI Key |

UIYCHXAGWOYNNA-UHFFFAOYSA-N |

SMILES |

C=CSC=C |

Canonical SMILES |

C=CSC=C |

boiling_point |

84.0 °C |

melting_point |

20.0 °C 20°C |

Key on ui other cas no. |

627-51-0 |

physical_description |

Liquid |

Synonyms |

divinyl sulfide divinylsulfide ethene, 1,1'-thiobis- ethylene sulfide thiirane vinyl sulfide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.